

ML-60218 chemical properties and CAS number

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Compound of Interest

Compound Name: ML-60218

Cat. No.: B1676661

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An In-Depth Technical Guide to **ML-60218**

This guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **ML-60218**, a small molecule inhibitor of RNA Polymerase III. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

ML-60218 is a cell-permeable indazolo-sulfonamide compound.[1] It is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2]

Table 1: Physicochemical Properties of **ML-60218**

Property	Value	Reference
CAS Number	577784-91-9	[1][3]
Molecular Formula	C ₁₉ H ₁₅ Cl ₂ N ₃ O ₂ S ₂	[1]
Molecular Weight	452.38 g/mol	
Formal Name	2-chloro-N-[3-(5-chloro-3-methylbenzo[b]thien-2-yl)-1-methyl-1H-pyrazol-5-yl]-benzenesulfonamide	[2]
Purity	≥97% - ≥98%	[1][2]
Appearance	Crystalline Solid	[2]
UV/Vis. (λmax)	243, 299 nm	[2]

Table 2: Solubility of **ML-60218**

Solvent / System	Concentration	Reference
DMSO	~10 mg/mL	
DMSO	95 mg/mL (210.00 mM)	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.53 mM)	[3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.53 mM)	[3]

Biological Activity and Mechanism of Action

ML-60218 is a broad-spectrum inhibitor of RNA Polymerase III (Pol III), a crucial enzyme responsible for synthesizing tRNAs and other small non-coding RNAs.[3][4][5] It was identified as a more potent analog of earlier Pol III inhibitors.[5] The compound exhibits inhibitory activity against Pol III from various species, including yeast and humans.[5]

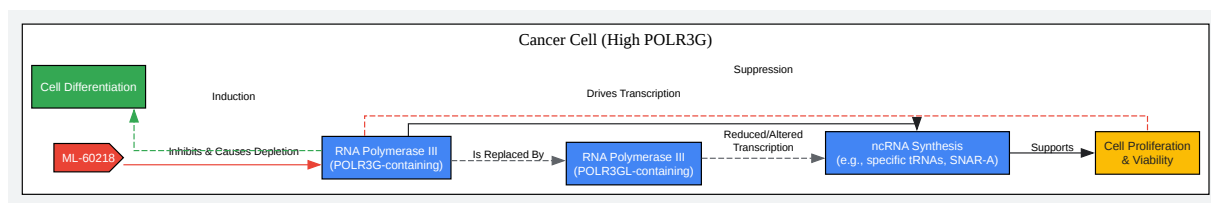
Table 3: In Vitro Inhibitory Activity (IC₅₀) of **ML-60218**

Target	IC ₅₀ Value	Reference
Human RNA Polymerase III	27 μ M	[3][4]
Saccharomyces cerevisiae RNA Polymerase III	32 μ M	[3][4][5]

Mechanism of Action: Targeting the POLR3G Subunit

The mechanism of **ML-60218** is highly specific. Mammalian cells contain two isoforms of Pol III, which differ by a single essential subunit: either POLR3G or its paralogue POLR3GL.[6] The POLR3G subunit is often enriched in undifferentiated and cancerous cells and is associated with a worse prognosis in several cancers.[6][7]

ML-60218 functions as a specific inhibitor that triggers the depletion of the POLR3G subunit.[8][9] This leads to a compensatory replacement of POLR3G with POLR3GL within the Pol III complex.[6][8][9] This subunit switch disrupts the transcription of a specific subset of Pol III-dependent genes, including certain tRNAs and small non-coding RNAs like SNAR-A.[8][10] In cancer cells that are dependent on high levels of POLR3G, this disruption inhibits cell proliferation, suppresses tumor-initiating activity, and can induce cellular differentiation.[6][7][9] Untransformed cells are significantly less sensitive to the compound.[7][9]



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Caption: Mechanism of **ML-60218** action in high-POLR3G cancer cells.

Experimental Protocols

Preparation of Stock Solutions

ML-60218 is supplied as a crystalline solid and can be dissolved in a solvent such as DMSO to create a stock solution.[2] For example, a 10 mg/mL stock solution can be prepared in DMSO. [2] For in vivo studies, specific formulations involving co-solvents like PEG300 and surfactants like Tween-80 are recommended to improve solubility.[3]

In Vitro Transcription Assay

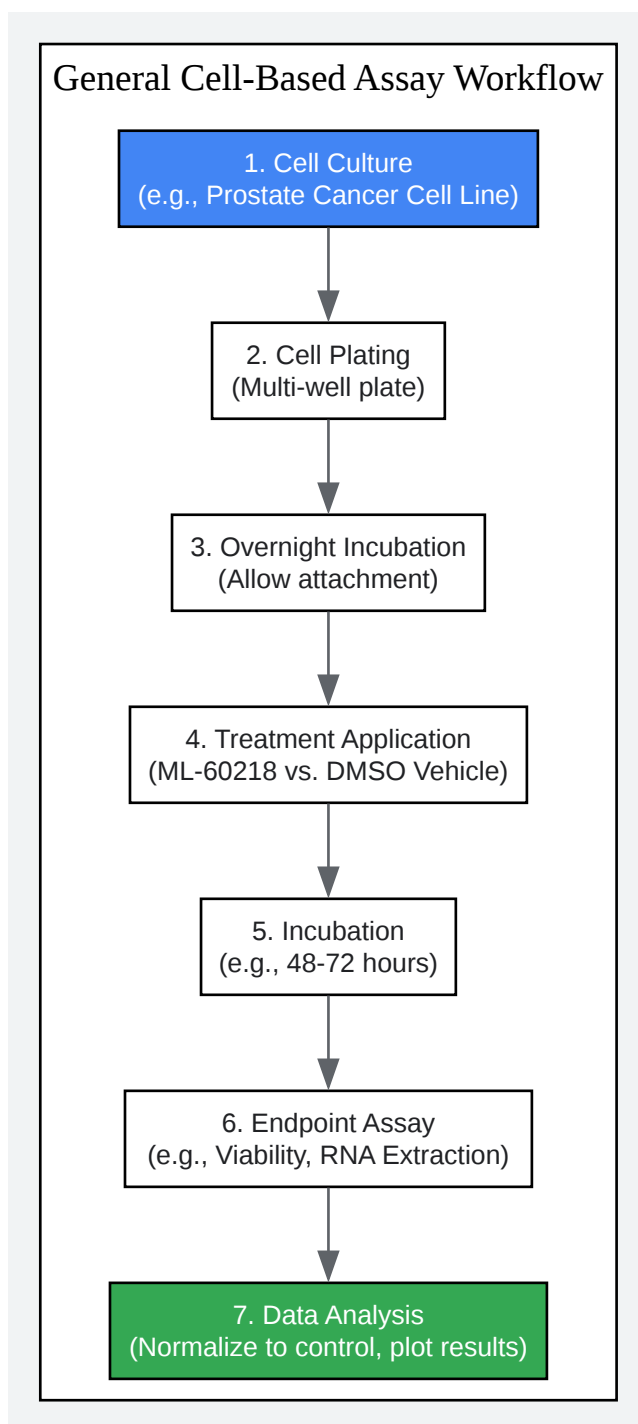
This protocol provides a general methodology for assessing the inhibitory effect of **ML-60218** on Pol III activity, based on methods described in the literature.[5]

- **Prepare Cellular Extracts:** Obtain subcellular extracts containing active RNA Polymerase III from relevant cell lines (e.g., human HEK293) or yeast (*S. cerevisiae*).[5]
- **Set Up Reaction:** In a microcentrifuge tube, combine the cellular extract with a reaction buffer containing a DNA template with a Pol III-specific promoter (e.g., a tRNA gene), ribonucleotides (including one radiolabeled nucleotide like [α -³²P]UTP), and MgCl₂.
- **Add Inhibitor:** Add varying concentrations of **ML-60218** (dissolved in DMSO) to the reaction tubes. Include a DMSO-only vehicle control.
- **Incubation:** Incubate the reactions at the optimal temperature (e.g., 30°C for yeast, 37°C for human) for a set period (e.g., 60 minutes) to allow transcription.
- **Stop Reaction & Purify RNA:** Terminate the reaction by adding a stop solution (e.g., containing EDTA and proteinase K). Purify the newly synthesized RNA transcripts via phenol-chloroform extraction and ethanol precipitation.
- **Analyze Transcripts:** Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
- **Quantify Inhibition:** Visualize the transcripts by autoradiography and quantify the band intensity. Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of **ML-60218**.

Cell-Based Proliferation and Viability Assay

This protocol outlines a typical workflow for evaluating the effects of **ML-60218** on cancer cell lines.[\[7\]](#)

- Cell Culture: Culture cells (e.g., prostate cancer cells) in the recommended medium and conditions (e.g., 37°C, 5% CO₂).[\[7\]](#)
- Plating: Seed the cells into multi-well plates at a predetermined density and allow them to attach and stabilize overnight.[\[7\]](#)
- Treatment: Prepare serial dilutions of **ML-60218** in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of **ML-60218** or a DMSO vehicle control.[\[7\]](#)
- Incubation: Return the plates to the incubator for a specified duration (e.g., 48 or 72 hours).
- Endpoint Measurement: Assess cell proliferation or viability using a suitable assay, such as:
 - MTS/MTT Assay: Measures metabolic activity.
 - Cell Counting: Direct counting using a hemocytometer or automated cell counter.
 - Crystal Violet Staining: Stains total adherent cell biomass.
- Data Analysis: Normalize the results to the vehicle control and plot cell viability/proliferation against the **ML-60218** concentration to determine its effect.



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Caption: A generalized workflow for cell-based experiments with **ML-60218**.

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